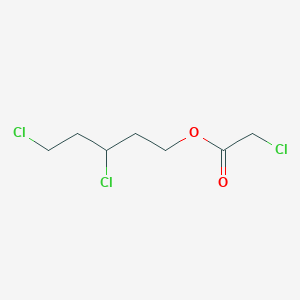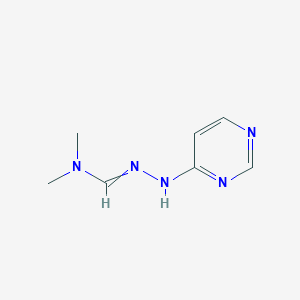![molecular formula C22H26S2 B14541969 1,1'-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] CAS No. 62317-75-3](/img/structure/B14541969.png)
1,1'-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] is a chemical compound characterized by the presence of two benzene rings connected by a disulfide bond, each substituted with a 3-methylbut-3-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] typically involves the reaction of 2-(3-methylbut-3-en-1-yl)benzene with a disulfide-forming reagent under controlled conditions. One common method is the oxidative coupling of thiols to form the disulfide bond. The reaction conditions often include the use of oxidizing agents such as iodine or hydrogen peroxide in the presence of a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar oxidative coupling methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The benzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidizing Agents: Iodine, hydrogen peroxide.
Reducing Agents: Dithiothreitol, sodium borohydride.
Substitution Reagents: Nitric acid for nitration, halogens for halogenation.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols.
Substitution Products: Nitro or halogenated derivatives of the benzene rings.
Scientific Research Applications
1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biological systems, particularly in redox biology due to its disulfide bond.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] involves its ability to undergo redox reactions. The disulfide bond can be reduced to thiols, which can then participate in various biochemical pathways. This redox activity is crucial for its potential antioxidant properties and its role in modulating cellular redox states .
Comparison with Similar Compounds
Similar Compounds
2-(3-methylbut-2-en-1-yl)benzene-1,3,5-triol: Similar in structure but with hydroxyl groups on the benzene ring.
(3-Methylbut-1-en-2-yl)benzene: Lacks the disulfide bond, making it less reactive in redox processes.
Uniqueness
1,1’-Disulfanediylbis[2-(3-methylbut-3-en-1-yl)benzene] is unique due to its disulfide bond, which imparts distinct redox properties. This makes it particularly valuable in applications requiring redox modulation, such as in antioxidant research and materials science .
Properties
CAS No. |
62317-75-3 |
|---|---|
Molecular Formula |
C22H26S2 |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
1-(3-methylbut-3-enyl)-2-[[2-(3-methylbut-3-enyl)phenyl]disulfanyl]benzene |
InChI |
InChI=1S/C22H26S2/c1-17(2)13-15-19-9-5-7-11-21(19)23-24-22-12-8-6-10-20(22)16-14-18(3)4/h5-12H,1,3,13-16H2,2,4H3 |
InChI Key |
TUGDQPGNKVDFHM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CCC1=CC=CC=C1SSC2=CC=CC=C2CCC(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


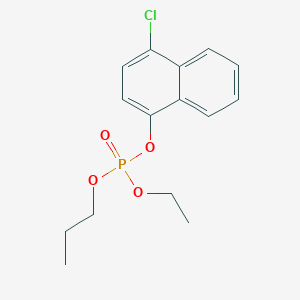
![2-[(4-Chloro-3-fluorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B14541893.png)
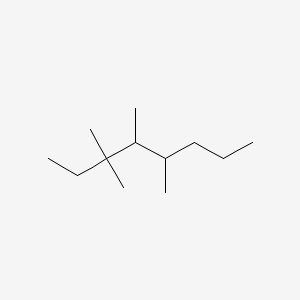
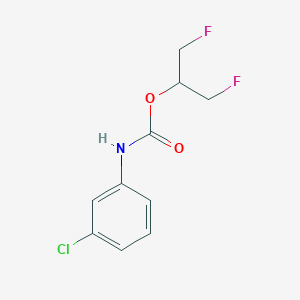
![2-[(3,3-Dimethylcyclohexylidene)methyl]-1,3-dioxolane](/img/structure/B14541919.png)
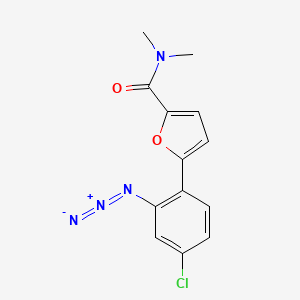
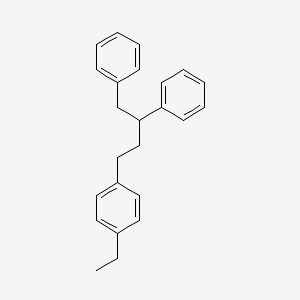

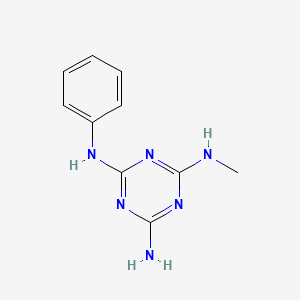
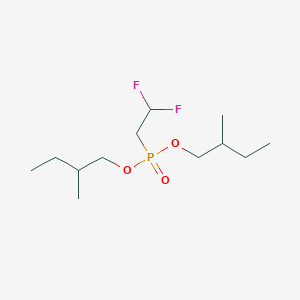
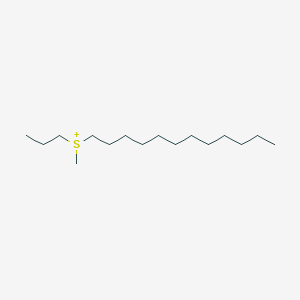
![2,2'-[Oxydi(butane-3,1-diyl)]bis(oxolane)](/img/structure/B14541974.png)
